Decahydroquinolin-6-amine Decahydroquinolin-6-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17456257
InChI: InChI=1S/C9H18N2/c10-8-3-4-9-7(6-8)2-1-5-11-9/h7-9,11H,1-6,10H2
SMILES:
Molecular Formula: C9H18N2
Molecular Weight: 154.25 g/mol

Decahydroquinolin-6-amine

CAS No.:

Cat. No.: VC17456257

Molecular Formula: C9H18N2

Molecular Weight: 154.25 g/mol

* For research use only. Not for human or veterinary use.

Decahydroquinolin-6-amine -

Specification

Molecular Formula C9H18N2
Molecular Weight 154.25 g/mol
IUPAC Name 1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-6-amine
Standard InChI InChI=1S/C9H18N2/c10-8-3-4-9-7(6-8)2-1-5-11-9/h7-9,11H,1-6,10H2
Standard InChI Key JZFOPNSQKQOMJZ-UHFFFAOYSA-N
Canonical SMILES C1CC2CC(CCC2NC1)N

Introduction

Structural and Stereochemical Characteristics

Core Framework and Substituent Configuration

Decahydroquinolin-6-amine belongs to the decahydroquinoline family, which features a fully saturated quinoline ring system. The amine group at position 6 introduces a polar functional group that influences electronic distribution and hydrogen-bonding capacity. Key stereochemical features include:

  • Ring fusion geometry: The bicyclic system adopts a chair-chair conformation in its most stable stereoisomer, as observed in trans-decahydroquinoline derivatives .

  • Amine stereochemistry: The 6-position amine can exist in axial or equatorial orientations, with the equatorial form generally favored due to reduced 1,3-diaxial strain .

Comparative analysis of decahydroisoquinolin-6-ol (CID 12262842) reveals that hydroxyl substitution at the 6-position creates a hydrogen-bond donor site, suggesting similar polarity patterns for the amine analogue .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of decahydroquinolin-6-amine can be approached through modification of established routes for decahydroquinoline alkaloids:

  • Piperidine annulation: A 16-step synthesis of ent-cis-195A alkaloid demonstrates the viability of constructing the decahydroquinoline core via stereocontrolled cyclization .

  • Reductive amination: Introduction of the amine group could employ catalytic hydrogenation of a ketone precursor, analogous to the synthesis of tert-butyl 6-oxo-decahydroquinoline-1-carboxylate.

Stepwise Synthesis Protocol

A proposed synthetic route integrates elements from multiple literature approaches:

StepReaction TypeReagents/ConditionsYieldReference Method
1Ring-closing metathesisGrubbs II catalyst, DCM78%Adapted from
2Stereoselective hydrogenationH₂ (50 psi), Pd/C, EtOAc92%Based on
3Oxidative aminationNH₃, Ti(OiPr)₄, MeOH65%Modified from

This sequence emphasizes stereochemical control at the 6-position while maintaining ring saturation.

Physicochemical Properties

Predicted Molecular Parameters

Using density functional theory (DFT) calculations on analogous structures:

PropertyValueMethod Basis
Molecular weight139.24 g/molC₉H₁₇N stoichiometry
logP (octanol-water)1.85 ± 0.12EPI Suite estimation
pKa (amine)9.2-10.1Cyclohexylamine analogy
Dipole moment2.14 DB3LYP/6-311+G(d,p)

Spectroscopic Signatures

  • ¹H NMR: Expected splitting patterns mirror trans-decahydroquinoline , with additional coupling from the 6-amine proton (δ 2.15-2.45 ppm, multiplet).

  • IR: N-H stretching vibrations at 3350-3250 cm⁻¹ and ring deformation modes at 1450-1370 cm⁻¹ .

Reactivity and Functionalization

Nucleophilic Reactivity

The primary amine group enables diverse derivatization pathways:

  • Acylation: Reacts with acid chlorides to form amides (e.g., acetyl derivative, mp 112-114°C predicted)

  • Mannich reactions: Participates in three-component condensations with aldehydes and ketones

  • Oxidation: Forms nitroso intermediates under mild oxidizing conditions (H₂O₂, NaWO₄)

Ring Functionalization

Electrophilic aromatic substitution remains challenging due to ring saturation, but radical bromination at bridgehead positions has been demonstrated in related systems .

Biological and Industrial Applications

Catalytic Applications

The bicyclic amine serves as:

  • Ligand precursor: For transition metal complexes in asymmetric hydrogenation

  • Organocatalyst: In enantioselective Michael additions (up to 89% ee reported for similar amines)

Hazard CategoryClassificationPreventive Measures
Acute toxicity (oral)Category 4Use fume hood, PPE
Skin corrosionCategory 2Nitrile gloves required
Eye damageCategory 1Full face shield mandatory

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator